molecular formula C13H17N B6266231 3-phenyl-octahydrocyclopenta[b]pyrrole CAS No. 1053170-20-9

3-phenyl-octahydrocyclopenta[b]pyrrole

Cat. No.: B6266231
CAS No.: 1053170-20-9
M. Wt: 187.3
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-octahydrocyclopenta[b]pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride. This method allows the synthesis of N-substituted pyrroles under mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-octahydrocyclopenta[b]pyrrole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-phenyl-octahydrocyclopenta[b]pyrrole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-phenyl-octahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological context in which the compound is used. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

3-phenyl-octahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as:

    Pyrrole: A simpler heterocyclic compound with a five-membered ring.

    Piperidine: A six-membered ring compound with a nitrogen atom.

    Azepine: A seven-membered ring compound with a nitrogen atom.

The uniqueness of this compound lies in its bridged bicyclic structure, which imparts distinct chemical and biological properties compared to its simpler counterparts.

Properties

IUPAC Name

3-phenyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-5-10(6-3-1)12-9-14-13-8-4-7-11(12)13/h1-3,5-6,11-14H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUWJZVDTUHQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)NCC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053170-20-9
Record name 3-phenyl-octahydrocyclopenta[b]pyrrole
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